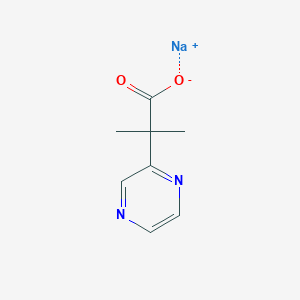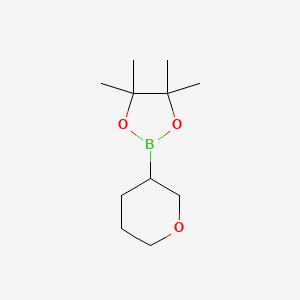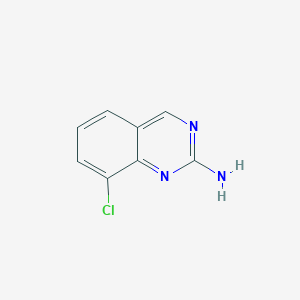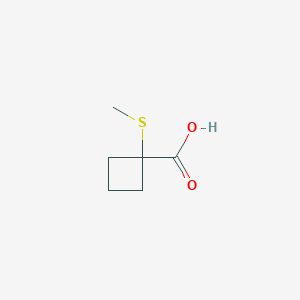
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 35120-20-8 . It has a molecular weight of 146.21 .
Molecular Structure Analysis
The molecular structure of 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a methylsulfanyl group attached to it .Physical And Chemical Properties Analysis
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a solid substance .Scientific Research Applications
Synthesis and Application in Chemical Reactions
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid and its derivatives have been primarily utilized in the synthesis of complex chemical structures and in the study of chemical reaction mechanisms. For instance, Gauzy et al. (2004) outlined the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which was achieved through a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound, marking an advancement in cyclobutane chemistry and its potential applications in pharmaceutical and material sciences (Gauzy, Pereira, Faure, & Aitken, 2004). Similarly, Izquierdo et al. (2002) reported on the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, showcasing the versatility of cyclobutane derivatives in peptide synthesis, potentially impacting the field of peptidomimetics and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
Polymerization and Material Science
The compound and its derivatives have also shown significant application in the field of polymer science. Kitayama et al. (2004) presented the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating the formation of polymers consisting of 1,2-linked cyclobutane rings, a finding that could be relevant for developing new materials with unique properties (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
Advanced Organic Synthesis and Structural Studies
Further research into the structural aspects and synthetic methodologies of cyclobutane derivatives has been conducted. For instance, Izquierdo et al. (2005) explored the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides, highlighting the structural importance of the cyclobutane ring in promoting rigidity in molecular structures (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
properties
IUPAC Name |
1-methylsulfanylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRBKPXROSGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665658 | |
| Record name | 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |
CAS RN |
35120-20-8 | |
| Record name | 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



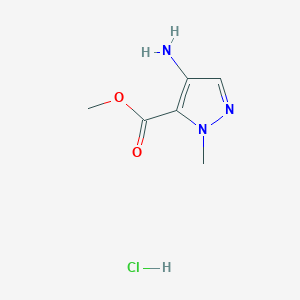
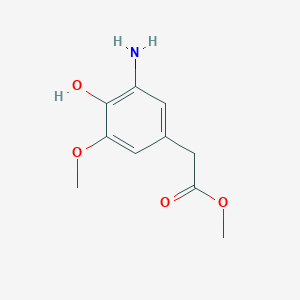
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
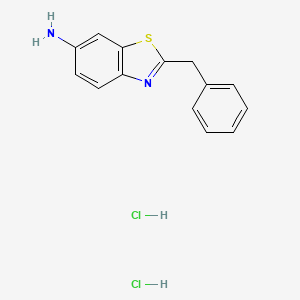
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)
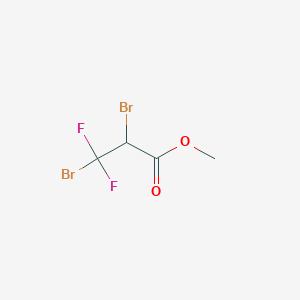
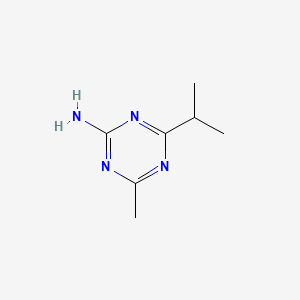
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
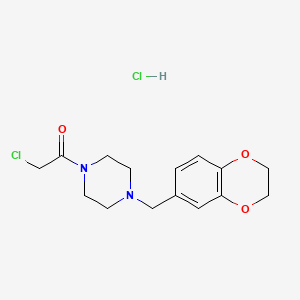
![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)
![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)
